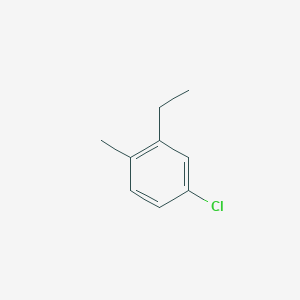
4-Chloro-2-ethyl-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-ethyl-1-methylbenzene is an aromatic compound with the molecular formula C9H11Cl. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the fourth position, an ethyl group at the second position, and a methyl group at the first position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethyl-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form ethylbenzene. This is followed by chlorination using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the para position relative to the ethyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethyl-1-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: Under specific conditions, the chlorine atom can be replaced by nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Sulfonation: Fuming sulfuric acid (H2SO4) is employed to add sulfonic acid groups.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like FeCl3 or FeBr3.
Major Products Formed:
Nitration: 4-Chloro-2-ethyl-1-methyl-2-nitrobenzene
Sulfonation: 4-Chloro-2-ethyl-1-methylbenzenesulfonic acid
Halogenation: 4-Chloro-2-ethyl-1-methyl-2,4-dichlorobenzene.
Scientific Research Applications
4-Chloro-2-ethyl-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of aromatic substitution reactions and their mechanisms.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-1-methylbenzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution, the benzene ring’s π-electrons attack the electrophile, forming a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted product . In nucleophilic aromatic substitution, the nucleophile attacks the carbon bearing the leaving group (chlorine), forming a Meisenheimer complex, which then eliminates the leaving group to form the final product .
Comparison with Similar Compounds
4-Chloro-1-methylbenzene: Lacks the ethyl group, making it less sterically hindered.
2-Chloro-1-methylbenzene: Chlorine is at the ortho position, affecting its reactivity and steric properties.
4-Chloro-2-methyl-1-ethylbenzene: Similar structure but different substitution pattern, influencing its chemical behavior
Uniqueness: 4-Chloro-2-ethyl-1-methylbenzene is unique due to its specific substitution pattern, which affects its reactivity and steric properties. The presence of both ethyl and methyl groups, along with the chlorine atom, makes it a valuable intermediate in various synthetic pathways and industrial applications .
Properties
CAS No. |
89032-09-7 |
|---|---|
Molecular Formula |
C9H11Cl |
Molecular Weight |
154.63 g/mol |
IUPAC Name |
4-chloro-2-ethyl-1-methylbenzene |
InChI |
InChI=1S/C9H11Cl/c1-3-8-6-9(10)5-4-7(8)2/h4-6H,3H2,1-2H3 |
InChI Key |
FWBCOFWYTCTDLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















